molecular formula C9H21ClN2 B11776506 5-(Pyrrolidin-1-yl)pentan-1-amine hydrochloride

5-(Pyrrolidin-1-yl)pentan-1-amine hydrochloride

Cat. No.: B11776506
M. Wt: 192.73 g/mol
InChI Key: CZTBMLNOTZYZCJ-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-1-yl)pentan-1-amine hydrochloride is a chemical compound with the molecular formula C9H20N2·HCl. It is a derivative of pentan-1-amine, where the amine group is substituted with a pyrrolidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-1-yl)pentan-1-amine hydrochloride typically involves the reaction of 5-bromopentan-1-amine with pyrrolidine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-1-yl)pentan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted amines depending on the nucleophile used.

Scientific Research Applications

5-(Pyrrolidin-1-yl)pentan-1-amine hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-1-yl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring enhances the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Pyrrolidin-1-yl)pentan-1-amine dihydrochloride
  • 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP)
  • α-Pyrrolidinoisohexanophenone

Uniqueness

5-(Pyrrolidin-1-yl)pentan-1-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it valuable for targeted research applications.

Properties

Molecular Formula

C9H21ClN2

Molecular Weight

192.73 g/mol

IUPAC Name

5-pyrrolidin-1-ylpentan-1-amine;hydrochloride

InChI

InChI=1S/C9H20N2.ClH/c10-6-2-1-3-7-11-8-4-5-9-11;/h1-10H2;1H

InChI Key

CZTBMLNOTZYZCJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCCCN.Cl

Origin of Product

United States

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